ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)amino]benzoate
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Overview
Description
Ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)amino]benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)amino]benzoate typically involves multi-step organic reactionsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzimidazole rings. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
Ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzimidazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other thiazole and benzimidazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
Molecular Formula |
C27H22N4O4S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-ethoxycarbonylphenyl)imino-[1,3]thiazolo[3,2-a]benzimidazol-1-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H22N4O4S/c1-3-34-25(32)17-9-13-19(14-10-17)28-23-24(29-20-15-11-18(12-16-20)26(33)35-4-2)36-27-30-21-7-5-6-8-22(21)31(23)27/h5-16H,3-4H2,1-2H3 |
InChI Key |
YIPAKXVAODDAPV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)C(=O)OCC)SC4=NC5=CC=CC=C5N24 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)C(=O)OCC)SC4=NC5=CC=CC=C5N24 |
Origin of Product |
United States |
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